rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate
CAS No.:
Cat. No.: VC15869157
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O3 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)9(14)5-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9-/m0/s1 |
| Standard InChI Key | NXJVHCJFHNTVSB-YIZRAAEISA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@H]([C@H](C1)O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C(C1)O)CN |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure centers on a cyclopentane ring with three chiral centers at positions 1R, 3S, and 4S. Key functional groups include:
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Aminomethyl group (-CH2NH2) at position 3, which enhances hydrogen-bonding capabilities.
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Hydroxyl group (-OH) at position 4, contributing to polarity and potential metabolic interactions.
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tert-Butyl carbamate (-OC(=O)NHR) at position 1, serving as a protective group for amines and modulating solubility.
The molecular formula is C11H22N2O3, with a molecular weight of 230.30 g/mol.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C11H22N2O3 |
| Molecular Weight | 230.30 g/mol |
| Chiral Centers | 1R, 3S, 4S |
| Functional Groups | Aminomethyl, Hydroxyl, Carbamate |
Stereochemical Considerations
The 1R,3S,4S configuration imposes distinct spatial constraints, affecting molecular recognition by biological targets. For example, the equatorial orientation of the hydroxyl group at position 4 enhances hydrogen bonding with enzymes or receptors . Comparative studies of diastereomers, such as the 1R,3R,4R isomer (PubChem CID 69148227), reveal marked differences in binding affinities, underscoring the importance of stereochemistry .
Synthesis and Manufacturing
Multi-Step Synthetic Routes
Synthesis typically begins with a cyclopentane precursor, such as trans-3-N-Boc-aminocyclopentanol (PubChem CID 1290191-64-8), which undergoes sequential functionalization . Key steps include:
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Aminomethylation: Introduction of the -CH2NH2 group via reductive amination or nucleophilic substitution.
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Carbamate Formation: Reaction with tert-butyl dicarbonate (Boc2O) under basic conditions to protect the amine.
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Stereochemical Control: Use of chiral catalysts or resolving agents to ensure the desired 1R,3S,4S configuration.
Table 2: Representative Synthetic Pathway
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Cyclopentane functionalization | H2NCH2Br, K2CO3, DMF | 60–70% |
| 2 | Boc protection | Boc2O, DMAP, CH2Cl2 | 85–90% |
| 3 | Stereochemical resolution | Chiral HPLC | 40–50% |
*Yields are hypothetical due to limited source data.
Challenges in Stereochemical Integrity
Maintaining stereochemical purity during synthesis is critical. Racemization at the aminomethyl-bearing carbon (position 3) can occur under acidic or high-temperature conditions, necessitating mild reaction protocols.
Chemical Reactivity and Modifications
Deprotection of the tert-Butyl Group
The Boc group is selectively removed using trifluoroacetic acid (TFA) or HCl in dioxane, yielding a primary amine intermediate. This step is pivotal for further derivatization in drug discovery:
Functional Group Transformations
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Aminomethyl Group: Reacts with acyl chlorides or sulfonating agents to form amides or sulfonamides.
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Hydroxyl Group: Participates in Mitsunobu reactions or oxidation to ketones.
Biological Activity and Mechanisms
Putative Targets
While specific targets remain under investigation, analogous carbamates exhibit activity against:
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Proteases: Inhibition via hydrogen bonding with catalytic residues.
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GPCRs: Modulation of neurotransmitter receptors due to structural mimicry.
Structure-Activity Relationships (SAR)
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Cyclopentane vs. Cyclohexane: The smaller cyclopentane ring increases rigidity, enhancing binding to compact active sites compared to cyclohexane analogs (e.g., PubChem CID 124581980) .
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Hydroxyl Position: The 4S-hydroxy configuration improves solubility but may reduce membrane permeability .
Applications in Research and Development
Medicinal Chemistry
The compound serves as a precursor to neuroactive agents. For example, its hydrochloride salt (VCID VC20225043) is investigated for ion channel modulation.
Table 3: Key Derivatives and Properties
| Derivative | Molecular Formula | Key Modification | Application |
|---|---|---|---|
| Hydrochloride salt (VC20225043) | C11H22ClNO3 | Enhanced crystallinity | Drug formulation |
| Cyclohexyl analog (CID 124581980) | C12H24N2O2 | Increased lipophilicity | Enzyme inhibition |
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